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Introduction

2-Methylacetophenone, an aromatic ketone, serves as a significant building block in organic
synthesis, particularly in the fragrance industry and as an intermediate in the development of
pharmaceutical compounds. A thorough understanding of its thermochemical properties is
paramount for process optimization, safety assessments, and the design of novel synthetic
routes. This technical guide provides a comprehensive overview of the key thermochemical
data for 2-Methylacetophenone, details the experimental methodologies used for their
determination, and presents a relevant reaction mechanism.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for 2-
Methylacetophenone. This information has been compiled from critically evaluated sources to
ensure accuracy and reliability for research and development applications.

Table 1: Enthalpy and Entropy Data for 2-Methylacetophenone at 298.15 K
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Property Value Units
Standard Molar Enthalpy of
) o -173.4+2.2 kJ-mol—t
Formation (liquid)
Standard Molar Enthalpy of
o 57.7+0.5 kJ-mol-1
Vaporization
Standard Molar Enthalpy of
-115.7+2.4 kJ-mol-*

Formation (gas)

Table 2: Temperature-Dependent Thermochemical Properties of 2-Methylacetophenone (Ideal
Gas)

Temperature (K) Heat Capacity (Cy) Enthalpy (H) (kJ-mol—*)
(J-mol—*-K™?)
200 118.33 -
298.15 173.28 0.00
300 174.12 0.30
400 224.87 20.89
500 266.34 45.45
600 299.64 73.78
700 326.85 105.11
800 349.34 138.90
900 368.10 174.77
1000 383.89 212.51

Data sourced from NIST/TRC Web Thermo Tables.[1]

Table 3: Temperature-Dependent Enthalpy of 2-Methylacetophenone (Liquid Phase in
Equilibrium with Gas)
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Temperature (K) Enthalpy (H) (kJ-mol~)
250

298.15 0.00

300 0.37

400 23.33

500 48.97

600 78.43

697.76 112.11

Data sourced from NIST/TRC Web Thermo Tables.[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric
techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry for Enthalpy of
Formation

The standard molar enthalpy of formation of liquid 2-Methylacetophenone was determined
using static bomb combustion calorimetry. This method measures the heat released during the
complete combustion of a substance in a constant-volume container.

Methodology:

o Sample Preparation: A precisely weighed sample of 2-Methylacetophenone (liquid) is
encapsulated in a combustible container of known mass and heat of combustion.

 Bomb Assembly: The sample container is placed in a stainless steel "bomb," which is then
sealed. A fuse wire is connected to electrodes within the bomb and positioned to ensure
ignition of the sample.
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Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of
approximately 3 MPa.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-
insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a
stirrer.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is recorded at regular intervals before, during,
and after combustion until a steady final temperature is reached.

Data Analysis: The heat capacity of the calorimeter system is determined by burning a
standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released
by the combustion of 2-Methylacetophenone is then calculated from the observed
temperature rise and the heat capacity of the calorimeter. Corrections are applied for the
heat of combustion of the container and the fuse wire, as well as for the formation of nitric
acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard molar energy of combustion is calculated
from the experimental data. The standard molar enthalpy of formation is then derived using
Hess's law, incorporating the known standard enthalpies of formation of the combustion
products (CO2 and H20).

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization of 2-Methylacetophenone was measured using a
Calvet microcalorimeter. This technique is a type of heat-flux calorimetry that measures the
heat flow associated with a physical or chemical process.

Methodology:

o Sample Introduction: A small, precisely weighed sample of 2-Methylacetophenone (typically
a few milligrams) is introduced into a sample cell.

o Calorimeter Setup: The sample cell and a reference cell are placed within the Calvet
microcalorimeter, which consists of a heat sink block maintained at a constant temperature.
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Thermopiles surround the cells to detect any temperature difference between the sample cell
and the heat sink.

» Vaporization: The pressure within the sample cell is reduced, causing the liquid 2-
Methylacetophenone to vaporize at a constant temperature (e.g., 298.15 K).

o Heat Flow Measurement: The vaporization process is endothermic, causing a temperature
difference between the sample cell and the heat sink. This temperature difference generates
a voltage in the thermopile, which is proportional to the heat flow. The signal is recorded over
time until the sample has completely vaporized.

o Calibration: The calorimeter is calibrated by generating a known amount of heat in the
sample cell using the Joule effect (electrical heating).

» Enthalpy of Vaporization Calculation: The total heat absorbed during the vaporization is
determined by integrating the heat flow signal over time. The molar enthalpy of vaporization
is then calculated by dividing the total heat absorbed by the number of moles of the
vaporized sample.

Reaction Mechanism Visualization

While specific signaling pathways involving 2-Methylacetophenone are not extensively
documented in publicly available literature, its isomers are involved in well-understood chemical
transformations. The following diagram illustrates the formation mechanism of p-
methylacetophenone, a constitutional isomer, from citral, which proceeds through a radical
intermediate.[2][3] This provides a relevant example of a reaction pathway involving a closely
related molecule.
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Caption: Formation mechanism of p-methylacetophenone from citral.
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Conclusion

This technical guide provides a consolidated source of thermochemical data for 2-
Methylacetophenone, essential for professionals in research and drug development. The
detailed experimental protocols offer insight into the rigorous methods employed to obtain this
data. The visualization of a related reaction mechanism serves as a practical example of the
complex transformations these molecules can undergo. Accurate thermochemical data is a
cornerstone of efficient and safe chemical process development, and this guide aims to support
these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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